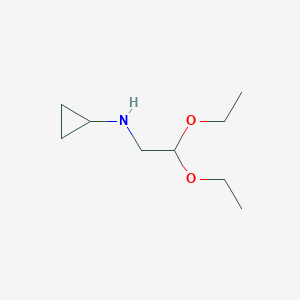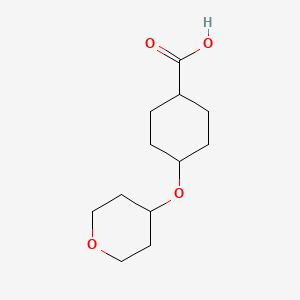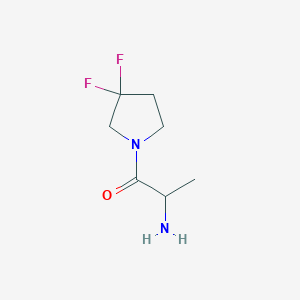![molecular formula C10H7F2N3O B1490692 1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1546874-75-2](/img/structure/B1490692.png)
1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
The compound “1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would include a triazole ring attached to a phenyl ring (which contains two fluorine atoms) and an aldehyde group. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .
Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the carbon adjacent to the triazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the aldehyde group and the fluorine atoms on the phenyl ring could affect its polarity, solubility, and reactivity .
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-oxidant Applications
Antimicrobial Activities : A new series of 1,2,3-triazolyl pyrazole derivatives showed broad-spectrum antimicrobial activities. These compounds were synthesized through a Vilsmeier–Haack reaction and displayed moderate to good anti-oxidant activities. Molecular docking studies supported their potential as E. coli MurB enzyme inhibitors, comparable to the standard drug Ciproflaxin (Bhat et al., 2016).
Anti-oxidant Properties : The compounds synthesized in these studies exhibited not only antimicrobial but also anti-oxidant capabilities, which could be beneficial for developing new therapeutic agents with lesser side effects due to oxidative stress (Bhat et al., 2016).
Molecular Docking Studies
- Enzyme Inhibition : Molecular docking studies of the synthesized 1,2,3-triazolyl pyrazole derivatives for the inhibition of E. coli MurB enzyme showed promising results, indicating these compounds could serve as effective enzyme inhibitors (Bhat et al., 2016).
Synthesis of Novel Compounds
Crystal Structures and α-Glycosidase Inhibition : The crystal structures of certain triazolyl derivatives were reported, with one compound exhibiting significant α-glycosidase inhibition activity. This suggests potential applications in managing diabetes or other diseases where α-glycosidase inhibitors are relevant (Gonzaga et al., 2016).
Synthesis of Schiff Bases for Biological Applications : Schiff bases derived from 1,2,4-triazole and 1,2,3-triazole have shown potential as DNA gyrase B inhibitors, antibacterial, anti-inflammatory, and antioxidant agents, indicating a wide range of possible therapeutic applications (Kate et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O/c11-9-2-1-7(3-10(9)12)4-15-5-8(6-16)13-14-15/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNWECQQOANJHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B1490610.png)
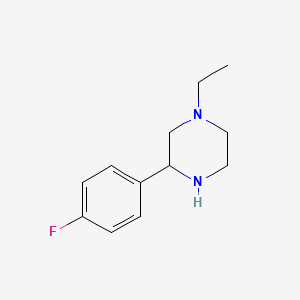

![8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1490614.png)

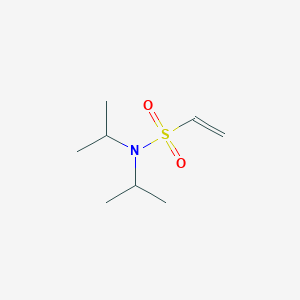
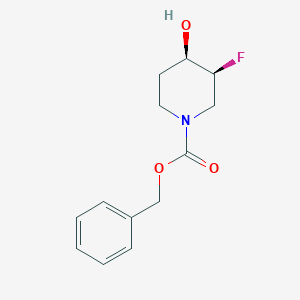
![azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B1490619.png)
![[1-(Oxolan-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1490620.png)

